molecular formula C13H21NO3 B5965145 Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate

Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B5965145
M. Wt: 239.31 g/mol
InChI Key: XTBWRCRIBJSYLR-UHFFFAOYSA-N
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Description

Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidine ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps. One common approach is the reaction of cyclohex-3-en-1-ylmethylamine with a suitable esterification agent to form the desired methyl ester. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Similar in structure but lacks the pyrrolidine ring.

    Cyclohexenone: Contains a cyclohexene ring but differs in functional groups and overall structure.

    Pyrrole derivatives: Share the pyrrolidine ring but have different substituents and functional groups.

Uniqueness

Methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to its combination of a cyclohexene ring, a pyrrolidine ring, and a methyl ester group

Properties

IUPAC Name

methyl 1-(cyclohex-3-en-1-ylmethyl)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-3,10-12,15H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBWRCRIBJSYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2CCC=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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